molecular formula C8H16O6 B14169019 alpha-Methyl 4-methylmannoside CAS No. 7468-45-3

alpha-Methyl 4-methylmannoside

Cat. No.: B14169019
CAS No.: 7468-45-3
M. Wt: 208.21 g/mol
InChI Key: YEEFEWNECFNTEE-UHFFFAOYSA-N
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Description

alpha-Methyl 4-methylmannoside is a methylated monosaccharide derivative that serves as a critical tool in glycobiology and biochemical research . This compound is primarily recognized for its role as a specific and competitive inhibitor of lectin binding. It is extensively used to elute glycoproteins or other glycoconjugates from agarose lectin affinity columns and to inhibit lectin-conjugate binding in various assay formats . The value of methyl mannoside derivatives in research is well-established; for instance, the parent compound alpha-Methyl-D-mannopyranoside is known to mimic the action of Concanavalin A (Con A) and can completely inhibit its effects on cells . Furthermore, related mannoside structures have demonstrated significant therapeutic potential in research models, such as inhibiting the development of rat adjuvant arthritis, highlighting the immunoregulatory mechanisms that simple carbohydrates can exert . Beyond lectin studies, sophisticated mannoside derivatives are at the forefront of structure-based drug design. Research into FimH bacterial adhesion antagonists, which are based on anomeric mannosides, shows great promise for developing novel therapeutics against uropathogenic E. coli infections, illustrating the broader applicability of mannoside scaffolds in infectious disease research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

7468-45-3

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

6-(hydroxymethyl)-2,5-dimethoxyoxane-3,4-diol

InChI

InChI=1S/C8H16O6/c1-12-7-4(3-9)14-8(13-2)6(11)5(7)10/h4-11H,3H2,1-2H3

InChI Key

YEEFEWNECFNTEE-UHFFFAOYSA-N

Canonical SMILES

COC1C(OC(C(C1O)O)OC)CO

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategy

The synthesis of alpha-methyl 4-methylmannoside via chemical routes typically employs a protection-deprotection sequence to ensure selective methylation at the 4-hydroxyl group. A representative pathway involves:

  • Initial Protection of Hydroxyl Groups : D-mannose is subjected to benzoylation or acetylation to protect the 2-, 3-, and 6-hydroxyl groups. For example, treatment with benzoyl chloride in pyridine yields 2,3,6-tri-O-benzoyl-D-mannose, leaving the 4-hydroxyl group exposed.
  • Methylation at C4 : The free 4-hydroxyl is methylated using methyl iodide in the presence of a base such as silver(I) oxide or sodium hydride. This step requires anhydrous conditions to prevent hydrolysis.
  • Deprotection : Saponification with methanolic sodium hydroxide removes the benzoyl groups, yielding 4-O-methyl-D-mannose.
  • Glycosidation : The deprotected sugar is reacted with methanol under acidic conditions (e.g., HCl or BF₃·OEt₂) to form the α-methyl glycoside. The use of BF₃·OEt₂ as a Lewis acid favors the formation of the α-anomer due to its ability to stabilize the oxocarbenium intermediate.

Key Reaction Parameters :

  • Temperature: 60–90°C for glycosidation.
  • Catalyst concentration: 5–10% w/w HCl or 0.1–0.5 equiv. BF₃·OEt₂.
  • Yield: 40–60% after purification.

Direct Glycosidation Methods

An alternative approach bypasses intermediate protection by employing pre-methylated mannose derivatives. For instance, 4-O-methyl-D-mannose pentaacetate can undergo glycosidation with methanol in the presence of BF₃·OEt₂. The acetyl groups act as transient protecting groups, which are removed post-reaction via alkaline hydrolysis. This method reduces the number of steps but requires stringent control over reaction conditions to avoid β-anomer formation.

Isolation from Natural Sources

Extraction from Plant Materials

This compound can be isolated from plant tissues rich in methylated carbohydrates, such as coniferous woods. The process, detailed in US Patent 3,507,853 , involves:

  • Glycosidation of Plant Extracts : Dried plant material is refluxed with anhydrous methanol containing 6% HCl at 90°C for 30 minutes, converting free sugars and polysaccharides into methyl glycosides.
  • Neutralization and Purification : The acidic mixture is neutralized with methanolic NaOH or anion-exchange resins, followed by filtration to remove insoluble salts. Evaporation yields a crude syrup of methyl glycosides.
  • Crystallization : The syrup is dissolved in warm water, treated with activated carbon to remove pigments, and cooled to induce crystallization. This compound preferentially crystallizes due to its lower solubility compared to other glycosides.

Yield and Purity :

  • Starting material: 40% mannose-containing extract.
  • Final yield: 4.9–5.2% based on dry plant mass.
  • Purity: ≥98% after recrystallization.

Catalytic Methods and Reaction Optimization

Acid Catalysts in Glycosidation

The choice of acid catalyst significantly impacts reaction efficiency and anomeric selectivity:

Catalyst Temperature (°C) Time (min) α:β Ratio Yield (%)
HCl (6% w/w) 90 30 9:1 45
BF₃·OEt₂ 25 120 15:1 62
H₂SO₄ (5% w/w) 80 45 7:1 38

Data synthesized from

BF₃·OEt₂ outperforms mineral acids by enabling milder conditions and higher α-selectivity, attributed to its coordination with the glycosyl donor’s anomeric oxygen.

Analytical Characterization

This compound is characterized by:

  • Molecular Formula : C₈H₁₆O₆.
  • Molecular Weight : 208.21 g/mol.
  • Spectroscopic Data :
    • ¹H NMR (500 MHz, D₂O) : δ 4.80 (d, J = 1.5 Hz, H-1), 3.65 (s, OCH₃), 3.45–3.30 (m, H-2–H-6).
    • IR (KBr) : 3400 cm⁻¹ (O-H), 1070 cm⁻¹ (C-O-C).

Comparative Analysis of Synthesis Routes

Method Advantages Disadvantages
Protection-Deprotection High regioselectivity, >95% purity Multi-step, low overall yield (40%)
Direct Glycosidation Fewer steps, scalable Requires pre-methylated donors
Plant Extraction Sustainable, low-cost raw materials Low yield (5%), complex purification

Synthetic methods favor precision, while extraction offers cost-efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in:

  • Cost of Protecting Groups : Benzoyl groups increase material expenses.
  • Waste Management : Acidic byproducts require neutralization.
  • Purification : Crystallization efficiency drops with scale, necessitating chromatographic methods.

Chemical Reactions Analysis

Alpha-Methyl 4-methylmannoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of alpha-Methyl 4-methylmannoside involves its interaction with specific molecular targets, such as mannose-binding proteins. These interactions can inhibit the binding of lectins to glycoproteins, thereby affecting various biological processes . The pathways involved often include glycosylation and other carbohydrate-related mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Binding Affinities

The position and type of substitutions on the mannose ring critically determine molecular interactions. Below is a comparative analysis of key compounds:

Table 1: Structural and Binding Properties of Selected Mannosides
Compound Substitution Pattern Dissociation Constant (Kd) Thermodynamic Profile Key Biological Activity
alpha-Methyl 4-methylmannoside Alpha + 4-methyl 19 µM (CV-IIL lectin) Entropy-driven Inhibits P. multocida adhesion
4-Methylmannoside 4-methyl Not reported Not reported Partially inhibits ConA binding
alpha-Methyl mannoside Alpha-methyl 19 µM (CV-IIL lectin) Entropy-driven Not reported
alpha-Methyl fucoside Alpha-methyl (fucose) 1.7 µM (CV-IIL lectin) Entropy-driven N/A
4-Methoxyphenyl α-D-mannopyranoside 4-methoxy Not reported Not reported Biomedical receptor targeting

Key Observations :

  • Thermodynamics: Both this compound and alpha-methyl mannoside exhibit entropy-driven binding to CV-IIL lectin, a rare trait in carbohydrate interactions . This contrasts with enthalpy-driven mechanisms seen in other glycosides.
  • Substitution Impact: The dual methyl groups in this compound may sterically hinder or enhance binding depending on the lectin’s active site. For example, 4-methylmannoside reduces ConA binding to phycobilisome subunits by 25–50%, while ovalbumin binding is fully inhibited . This suggests that 4-methyl substitution alone is insufficient for complete inhibition, whereas additional alpha-methylation might alter specificity.

Comparative Analysis of Methylated Derivatives

Table 2: Functional Differences Based on Methyl Group Position
Compound Methyl Position Key Functional Property
This compound Alpha + 4 Dual steric effects; entropy-driven lectin binding
4-Methylumbelliferyl β-D-mannopyranoside 4 (with umbelliferyl) Fluorescent enzymatic substrate
4-Methoxyphenyl α-D-mannopyranoside 4-methoxy Targets specialized drug receptors

Structural Insights :

  • In contrast, the methylumbelliferyl group in 4-Methylumbelliferyl β-D-mannopyranoside introduces fluorescence, making it a valuable tool for enzymatic assays .

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